

The Potential Antidiabetic Effects of Carthamidin: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Carthamidin

Cat. No.: B192512

[Get Quote](#)

Authored for: Researchers, Scientists, and Drug Development Professionals December 18, 2025

Introduction

Carthamus tinctorius L., commonly known as safflower, has a long history in traditional medicine for the treatment of various ailments, including metabolic disorders like diabetes mellitus. The florets of the plant are a rich source of flavonoids, pigments, and other bioactive compounds. Among these, **Carthamidin**, an aqueous-soluble yellow pigment, has been identified. Oxidative stress is a key pathogenic factor in the development and progression of diabetes and its complications. The antioxidant properties of plant-derived compounds are therefore of significant interest in the search for novel antidiabetic agents.

This technical guide provides a comprehensive overview of the current scientific evidence regarding the potential antidiabetic effects of **Carthamidin** and related constituents from *Carthamus tinctorius*. While direct research on the specific antidiabetic mechanisms of isolated **Carthamidin** is nascent, studies on its antioxidant properties, coupled with extensive research on safflower extracts and other key compounds like Hydroxysafflor Yellow A (HSYA), provide a strong foundation for its therapeutic potential. This document summarizes quantitative data from key studies, details relevant experimental protocols, and visualizes the critical signaling pathways implicated in the antidiabetic action of safflower-derived compounds.

Chapter 1: The Antioxidant Properties of Carthamidin

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) production and the body's antioxidant defenses, is known to impair insulin secretion and action, contributing to insulin resistance.[1] **Carthamidin** has been evaluated for its direct antioxidant and radical-scavenging capabilities.

An in vitro study demonstrated that **Carthamidin** possesses significant antioxidant activity. The total antioxidant capacity, ferric reducing antioxidant power (FRAP), and DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity were quantified, showcasing its potential to mitigate oxidative stress.[2]

Table 1: In Vitro Antioxidant Activity of **Carthamidin**

Assay Type	Result (Range)	Key Finding	Reference
Total Antioxidant Activity	0.188 - 0.532 mg AAE/g dw	Demonstrates dose-dependent antioxidant capacity.	[2]
Ferric Reducing Antioxidant Power (FRAP)	0.649 - 0.965 mg AAE/g dw	Indicates strong reducing potential to neutralize free radicals.	[2]
DPPH Radical Scavenging	IC ₅₀ value of 42.94 µg GAE/mL	Exhibits potent free radical scavenging ability.	[2]

mg AAE/g dw: milligrams of Ascorbic Acid Equivalents per gram of dry weight. µg GAE/mL: micrograms of Gallic Acid Equivalents per milliliter.

Chapter 2: Antidiabetic Effects of Carthamus tinctorius Extracts in In Vivo Models

While studies on isolated **Carthamidin** are limited, numerous in vivo studies using extracts of *Carthamus tinctorius*, which contains **Carthamidin**, have demonstrated significant antidiabetic and metabolic benefits in rodent models. These studies provide compelling evidence for the therapeutic potential of the plant's constituents as a whole.

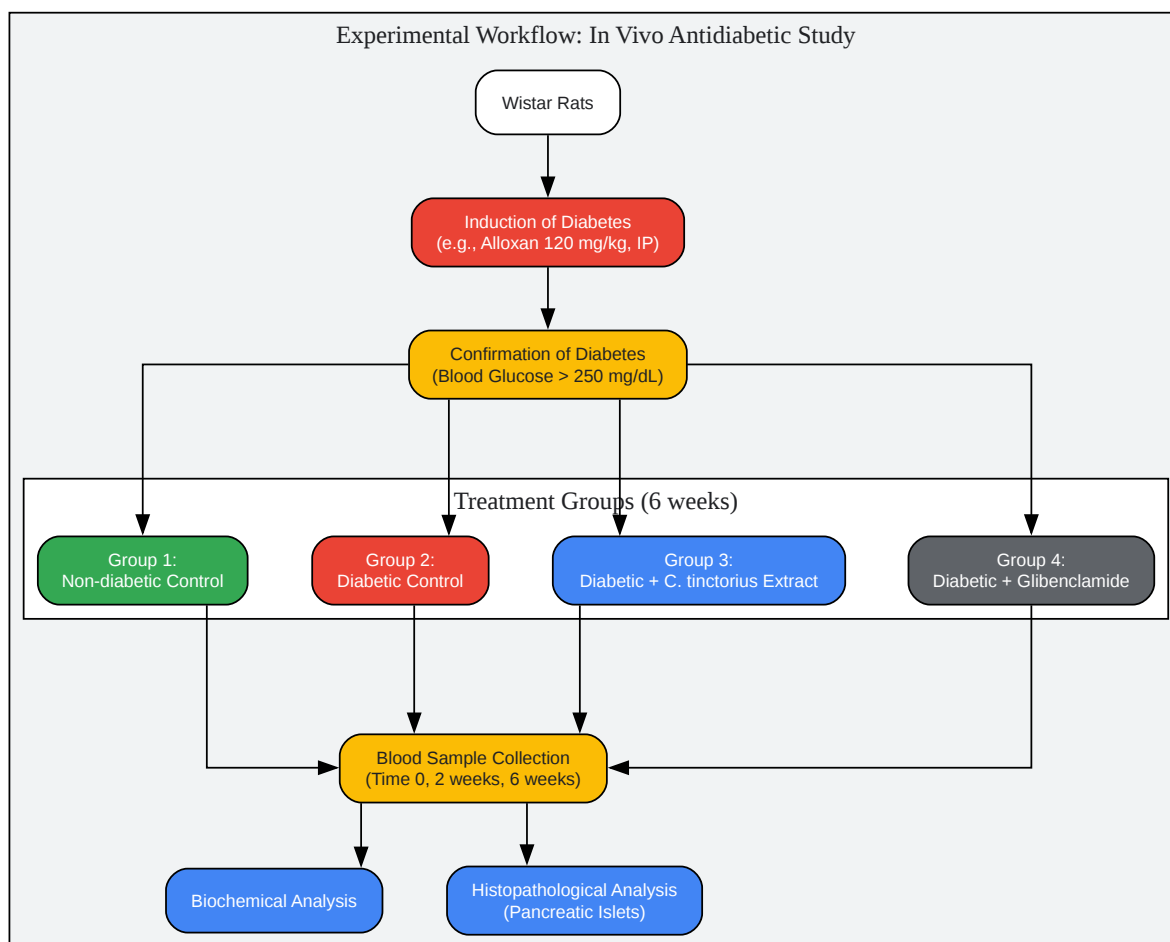
A key study utilized an alloxan-induced diabetic rat model to evaluate a hydroalcoholic extract of *Carthamus tinctorius*. The treatment led to significant improvements in glycemic control, insulin levels, and lipid profiles, comparable to the standard antidiabetic drug glibenclamide.[1] [3] Another study using a Type 2 Diabetes Mellitus (T2DM) model induced by a high-fat diet (HFD) and a low dose of streptozotocin (STZ) found that a methanolic flower extract (SFEE) attenuated hyperglycemia, hyperlipidemia, and hepatic steatosis.[4]

Table 2: Effects of *Carthamus tinctorius* Hydroalcoholic Extract on Alloxan-Induced Diabetic Rats

Parameter	Diabetic Control	<i>C. tinctorius</i> Extract (200 mg/kg)	Glibenclamide (0.6 mg/kg)	Reference
Fasting Blood Sugar (mg/dL)	Increased Significantly	Meaningful Decrease	Meaningful Decrease	[1]
Serum Insulin	Decreased Significantly	Increased Significantly	Increased Significantly	[1]
Triglyceride (mg/dL)	Increased Significantly	Meaningful Decrease	Meaningful Decrease	[1]
Total Cholesterol (mg/dL)	Increased Significantly	Meaningful Decrease	Meaningful Decrease	[1]
LDL-C (mg/dL)	Increased Significantly	Meaningful Decrease	Meaningful Decrease	[1]
HDL-C (mg/dL)	Decreased	Rose to near normal	Rose to near normal	[1]

| HbA1c | Significantly Higher | Lowered to near normal | Lowered to near normal |[1] |

Data represents changes observed after 6 weeks of treatment compared to the diabetic control group.



[Click to download full resolution via product page](#)

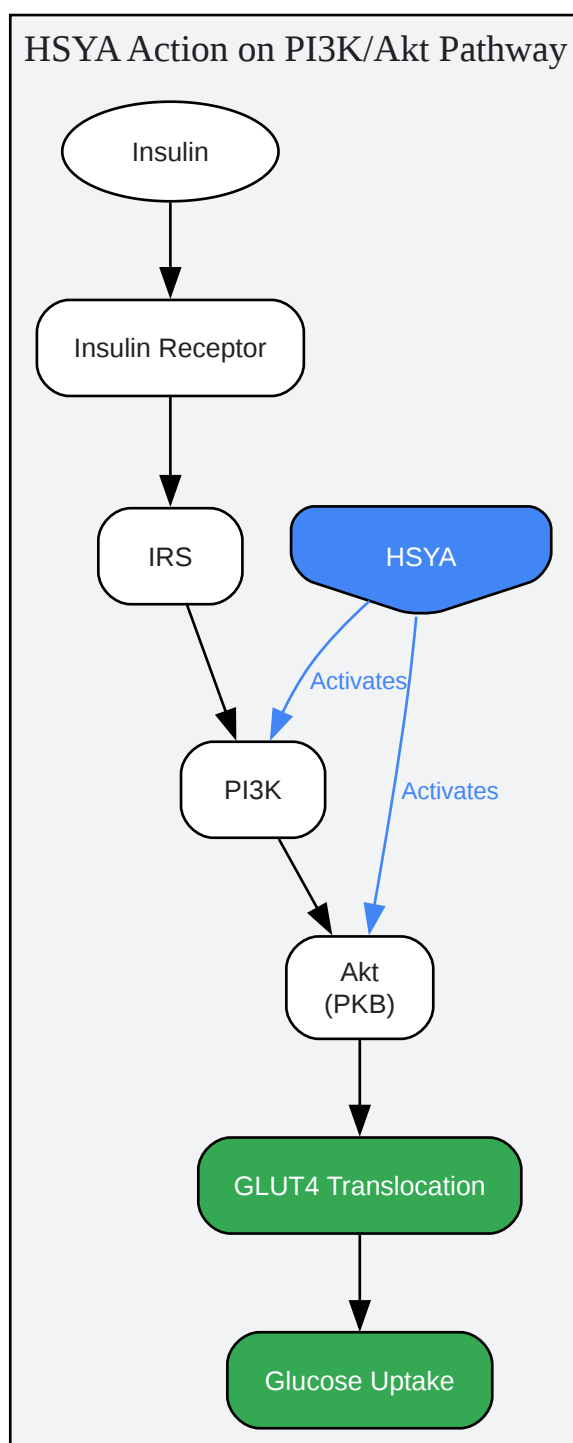
Caption: Workflow for a typical in vivo antidiabetic study.

Chapter 3: Molecular Mechanisms of Safflower Constituents

The antidiabetic effects of *Carthamus tinctorius* are attributed to the synergistic action of its various bioactive components, which modulate multiple signaling pathways.

Hydroxysafflor Yellow A (HSYA): A Mechanistic Case Study

HSYA is a primary active ingredient in safflower with well-documented antidiabetic properties. Research shows HSYA improves insulin resistance and protects pancreatic β -cells from apoptosis.^[4] A key mechanism is the activation of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway.^{[4][5]} This pathway is central to insulin's metabolic effects, including the translocation of glucose transporter 4 (GLUT4) to the cell surface, facilitating glucose uptake. HSYA treatment in T2DM rats reversed the downregulation of PI3K and Akt in the liver, enhancing insulin signaling.^[4] Furthermore, HSYA exerts potent anti-inflammatory and antioxidant effects, which are crucial for combating the chronic low-grade inflammation and oxidative stress inherent in diabetes.^{[6][7]}



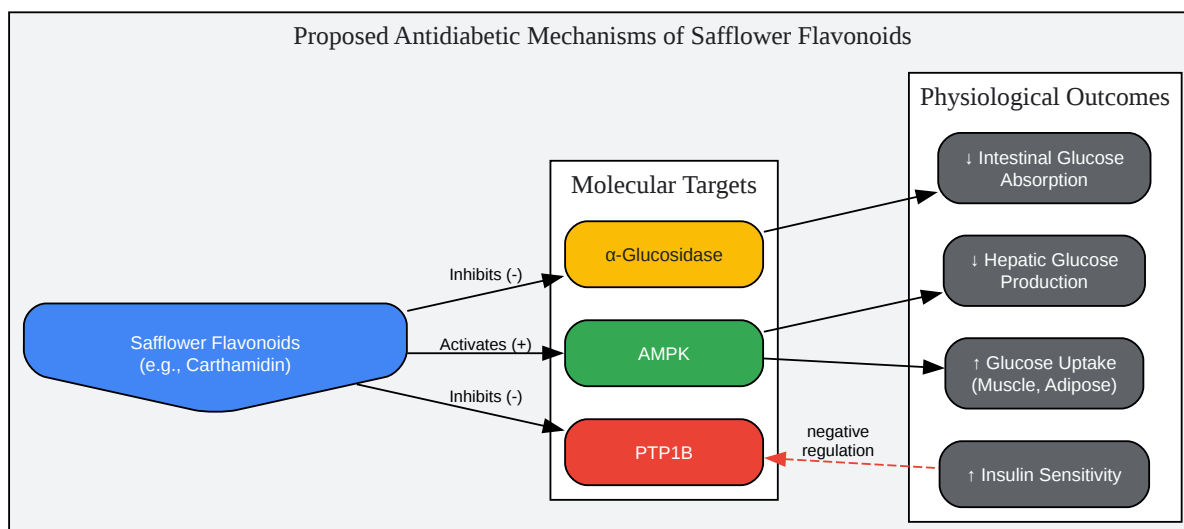
[Click to download full resolution via product page](#)

Caption: HSYA enhances insulin signaling via PI3K/Akt activation.

Proposed Mechanisms for Safflower Flavonoids (including Carthamidin)

Based on the known activities of flavonoids and data from safflower extracts, several other mechanisms are likely involved in their antidiabetic effects.

- **Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B):** PTP1B is a negative regulator of the insulin signaling pathway. By dephosphorylating the insulin receptor and its substrates, PTP1B dampens the insulin signal. Inhibition of PTP1B is a validated therapeutic strategy to enhance insulin sensitivity.^[8] Many natural flavonoids are known to be PTP1B inhibitors, suggesting this as a probable mechanism for compounds like **Carthamidin**.^{[9][10]}
- **Activation of AMP-activated Protein Kinase (AMPK):** AMPK is a cellular energy sensor that, when activated, promotes glucose uptake, fatty acid oxidation, and reduces hepatic glucose production.^{[11][12]} Its activation can stimulate GLUT4 translocation independently of the insulin/PI3K pathway.^[11] Metformin, a first-line diabetes drug, functions primarily through AMPK activation.^[13] Flavonoids are recognized as natural activators of AMPK, presenting another potential avenue for **Carthamidin**'s action.^{[12][14]}
- **Inhibition of α -Glucosidase:** This enzyme, located in the small intestine, is responsible for breaking down complex carbohydrates into absorbable monosaccharides. Inhibiting α -glucosidase delays carbohydrate digestion and absorption, thereby lowering postprandial blood glucose spikes. While not studied for **Carthamidin** directly, potent α -glucosidase inhibitory activity has been identified in other compounds isolated from safflower seeds, indicating this is a relevant mechanism for the plant as a whole.



[Click to download full resolution via product page](#)

Caption: Key molecular targets for the antidiabetic effects of flavonoids.

Chapter 4: Detailed Experimental Protocols

This section provides methodologies for key experiments relevant to the evaluation of **Carthamidin**'s antidiabetic potential.

Antioxidant Capacity Assays

- DPPH Radical Scavenging Assay:
 - Prepare a 200 μ M solution of 1,1-diphenyl-2-picrylhydrazyl (DPPH) in methanol.
 - Add various concentrations of the test compound (**Carthamidin**) to the DPPH solution in a 96-well plate.
 - Incubate the mixture in the dark at room temperature for 30 minutes.

- Measure the absorbance at 517 nm using a microplate reader.
- Methanol is used as a blank, DPPH solution without the sample as the control, and ascorbic acid as a positive standard.
- Calculate the percentage of scavenging activity and determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).[2]
- Ferric Reducing Antioxidant Power (FRAP) Assay:
 - Mix the test compound with 2.5 mL of phosphate buffer (0.2 M, pH 6.6) and 2.5 mL of 1% (w/v) potassium ferricyanide.
 - Incubate the mixture at 50°C for 20 minutes.
 - Add 2.5 mL of 10% (w/v) trichloroacetic acid and centrifuge at 1000 x g for 10 minutes.
 - Take 2.5 mL of the supernatant and mix with 2.5 mL of deionized water and 0.5 mL of 0.1% (w/v) ferric chloride.
 - Measure the absorbance at 700 nm after 30 minutes. Higher absorbance indicates greater reducing power.
 - Results are expressed as ascorbic acid equivalents.[2]

In Vivo Diabetes Model (Alloxan-Induced)

- Animals: Use male Wistar rats (180-220 g).
- Induction: Administer a single intraperitoneal (i.p.) injection of alloxan monohydrate (120 mg/kg body weight) dissolved in sterile normal saline.[1]
- Confirmation: After 72 hours, measure fasting blood glucose from the tail vein. Rats with blood glucose levels above 250 mg/dL are considered diabetic and included in the study.
- Grouping: Divide diabetic animals into groups: Diabetic Control (vehicle), Test Group (**Carthamidin** or extract at desired doses), and Positive Control (e.g., glibenclamide, 0.6 mg/kg). Include a non-diabetic control group.

- **Treatment:** Administer treatments daily (e.g., via oral gavage or i.p. injection) for a specified period (e.g., 6 weeks).
- **Monitoring:** Monitor body weight and fasting blood glucose periodically.
- **Terminal Analysis:** At the end of the treatment period, collect blood samples for analysis of serum insulin, HbA1c, and lipid profiles (total cholesterol, triglycerides, HDL-C, LDL-C). Collect organs like the pancreas and liver for histopathological examination.[\[1\]](#)

In Vitro Enzyme Inhibition Assays

- **PTP1B Inhibition Assay:**
 - **Reaction Mixture:** In a 96-well plate, combine a buffer solution (e.g., 25 mM Tris-HCl pH 7.5, 1 mM EDTA, 1 mM DTT), recombinant human PTP1B enzyme (1 µg/mL), and the test compound at various concentrations.[\[9\]](#)
 - **Pre-incubation:** Incubate the enzyme and inhibitor for 10 minutes at 37°C.
 - **Substrate Addition:** Initiate the reaction by adding the substrate, p-nitrophenyl phosphate (pNPP, 4 mM).
 - **Measurement:** Monitor the formation of the product, p-nitrophenol, by measuring the increase in absorbance at 405 nm.
 - **Calculation:** Calculate the percentage of inhibition and determine the IC₅₀ value. Ursolic acid or suramin can be used as a positive control.[\[15\]](#)
- **α-Glucosidase Inhibition Assay:**
 - **Reaction Mixture:** In a 96-well plate, pre-incubate a mixture of the test compound, α-glucosidase enzyme (from *Saccharomyces cerevisiae*, 0.5 U/mL), and potassium phosphate buffer (pH 6.8) at 37°C for 15 minutes.
 - **Substrate Addition:** Add the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG, 5 mM), to start the reaction.
 - **Measurement:** Measure the absorbance of the released p-nitrophenol at 405 nm.

- Calculation: Calculate the percentage of inhibition relative to a control without the inhibitor. Acarbose is commonly used as a positive control.

Cell-Based Glucose Uptake Assay (HepG2 Cells)

- Cell Culture: Culture human hepatoma (HepG2) cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
- Seeding: Seed cells in a 96-well plate at a density of 1×10^5 cells/mL and allow them to adhere for 24 hours.
- Treatment: Pre-incubate the cells with various concentrations of the test compound (**Carthamidin**) for a specified duration (e.g., 24-48 hours).
- Assay:
 - Replace the medium with an incubation medium (e.g., DMEM with 8 mM glucose, 0.1% BSA) containing the test compound.
 - Add a fluorescent glucose analog, 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG), to a final concentration of 40-50 μ M.
 - Incubate for 30-60 minutes at 37°C.
 - Wash the cells with cold PBS to remove extracellular 2-NBDG.
 - Measure the intracellular fluorescence using a fluorescence microplate reader or microscope.
- Controls: Include an untreated control and a positive control (e.g., insulin or metformin). An increase in fluorescence indicates enhanced glucose uptake.[\[16\]](#)

Chapter 5: Conclusion and Future Directions

The available evidence strongly suggests that constituents of *Carthamus tinctorius* possess significant antidiabetic potential. While **Carthamidin** itself has been confirmed as a potent antioxidant, its specific role in the direct modulation of glycemic control pathways requires

further elucidation. In vivo studies using safflower extracts demonstrate clear benefits, including reduced hyperglycemia, improved insulin secretion, and corrected dyslipidemia.

The well-characterized antidiabetic mechanisms of the co-constituent HSYA, primarily through the activation of the PI3K/Akt pathway, provide a strong rationale for the observed effects of the whole extract. It is highly probable that **Carthamidin**, as a flavonoid, contributes to the overall therapeutic effect through a multi-target approach, potentially involving the inhibition of PTP1B and α -glucosidase, and the activation of AMPK.

Future research should focus on:

- Evaluating the effects of isolated **Carthamidin** on glucose uptake in insulin-sensitive cell lines (HepG2, C2C12, 3T3-L1).
- Determining the IC₅₀ values of **Carthamidin** against key enzymatic targets such as PTP1B, AMPK, and α -glucosidase.
- Conducting in vivo studies with purified **Carthamidin** in established animal models of type 1 and type 2 diabetes to confirm its efficacy and delineate its precise mechanisms of action.

Such studies will be critical in validating **Carthamidin** as a lead compound for the development of novel, natural-product-based therapies for diabetes mellitus.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Antidiabetic effect of hydroalcoholic extract of *Carthamus tinctorius* L. in alloxan-induced diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Natural products targeting AMPK signaling pathway therapy, diabetes mellitus and its complications [frontiersin.org]
- 3. researchgate.net [researchgate.net]

- 4. Effects of Hydroxysafflor Yellow A on the PI3K/AKT Pathway and Apoptosis of Pancreatic β -Cells in Type 2 Diabetes Mellitus Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological Actions, Molecular Mechanisms, Pharmacokinetic Progressions, and Clinical Applications of Hydroxysafflor Yellow A in Antidiabetic Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological Actions, Molecular Mechanisms, Pharmacokinetic Progressions, and Clinical Applications of Hydroxysafflor Yellow A in Antidiabetic Research - ProQuest [proquest.com]
- 7. Pharmacological Actions, Molecular Mechanisms, Pharmacokinetic Progressions, and Clinical Applications of Hydroxysafflor Yellow A in Antidiabetic Research - ProQuest [proquest.com]
- 8. Selective Inhibition of PTP1B by New Anthraquinone Glycosides from *Knoxia valerianoides* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of protein tyrosine phosphatase (PTP1B) and α -glucosidase by geranylated flavonoids from *Paulownia tomentosa* - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein tyrosine phosphatase 1B (PTP1B) inhibitory activity and glucosidase inhibitory activity of compounds isolated from *Agrimonia pilosa* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The role of AMPK signaling pathway in the pathogenesis of type 2 diabetes mellitus with its complications and related metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. AMPK Activity: A Primary Target for Diabetes Prevention with Therapeutic Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting AMPK signaling pathway by natural products for treatment of diabetes mellitus and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Discovery of inhibitors of protein tyrosine phosphatase 1B contained in a natural products library from Mexican medicinal plants and fungi using a combination of enzymatic and in silico methods** [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Potential Antidiabetic Effects of Carthamidin: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b192512#potential-antidiabetic-effects-of-carthamidin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com